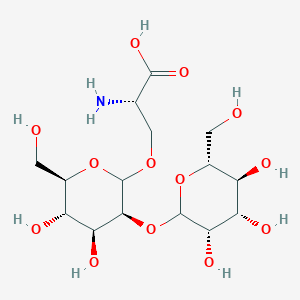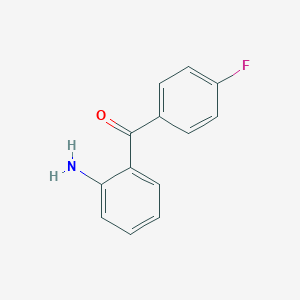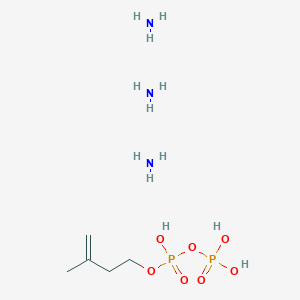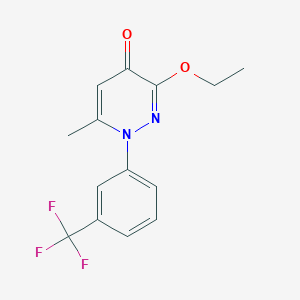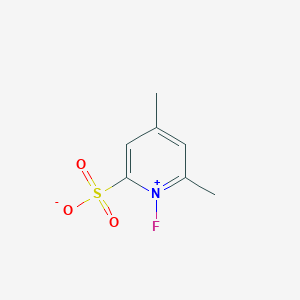
N-Fluoro-4,6-dimethylpyridinium-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Fluoro-4,6-dimethylpyridinium-2-sulfonate” is a chemical compound with the molecular formula C7H8FNO3S . It has a molecular weight of 205.21 .
Physical and Chemical Properties Analysis
“this compound” has a melting point of 207-212°C (dec.) . Other physical and chemical properties are not available in the search results.Scientific Research Applications
Cytotoxicity and Binding Capacity
N-Fluoro-4,6-dimethylpyridinium-2-sulfonate's structural analogs have been studied for their cytotoxicity and binding capacity to human liver fatty acid binding protein (hL-FABP), providing insights into the toxicity of PFAS alternatives and their interaction with biological proteins. This research enhances understanding of the safety and biochemical interactions of fluorinated compounds, suggesting avenues for developing safer chemical alternatives (Sheng et al., 2017).
Synthetic Routes to Fluorinated Scaffolds
The study on modular radical cross-coupling with sulfones, including compounds structurally related to this compound, shows its significance in facilitating the synthesis of sp3-rich fluorinated scaffolds. This method simplifies synthetic routes to pharmaceutically relevant fluorinated compounds, highlighting the utility of such compounds in medicinal chemistry research (Merchant et al., 2018).
Oxidation of Alcohols
The chemical’s functional analogs have demonstrated efficacy in the oxidation of alcohols to aldehydes and ketones under specific conditions. This showcases the potential utility of this compound in organic synthesis, particularly in transformations relevant to pharmaceutical and materials science (Hojo & Mukaiyama, 1978).
Fluorinated Sulfones in Material Sciences
Investigations into green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized ligands, including those related to this compound, have unveiled applications in developing photoluminescent materials. Such materials have potential uses in organic light-emitting diodes (OLEDs) and other electronic devices, demonstrating the compound's relevance in advanced material sciences (Constable et al., 2014).
Fuel Cell Applications
Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, analogous to this compound, have been synthesized for fuel-cell applications. This research indicates the potential of fluorinated sulfone compounds in enhancing the performance and efficiency of fuel cells, offering insights into the design of high-performance energy devices (Bae et al., 2009).
Safety and Hazards
The safety data sheet for “N-Fluoro-4,6-dimethylpyridinium-2-sulfonate” indicates that it has several hazard statements including H319, H312, H315, H302, H332, and H335 . Precautionary statements include P264, P270, P301+P312, P330, P501, P280, P302+P352, P321, P332+P313, P362, P312, P322, P363, P261, P271, P304+P340, P305+P351+P338, and P337+P313P . It is classified with the hazard code Xi .
Mechanism of Action
Target of Action
N-Fluoro-4,6-dimethylpyridinium-2-sulfonate is a fluorinating reagent used in organic synthesis . Its primary targets are organic compounds that require the introduction of a fluorine atom . The role of this compound is to act as a source of fluorine, allowing for the fluorination of these targets .
Mode of Action
The compound interacts with its targets through a process known as fluorination . This involves the replacement of a hydrogen atom in the target molecule with a fluorine atom . The resulting change is the formation of a carbon-fluorine bond, which can significantly alter the chemical properties of the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific target molecule being fluorinated. In general, the introduction of a fluorine atom can influence the reactivity, stability, and biological activity of the target molecule .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific target molecule. By introducing a fluorine atom, the compound can significantly alter the target molecule’s chemical properties, potentially influencing its reactivity, stability, and biological activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH of the environment . As such, careful control of these factors is crucial when using this compound in organic synthesis .
Properties
IUPAC Name |
1-fluoro-4,6-dimethylpyridin-1-ium-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-5-3-6(2)9(8)7(4-5)13(10,11)12/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUDTDNTOMIWJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)S(=O)(=O)[O-])F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371982 |
Source


|
| Record name | 1-Fluoro-4,6-dimethylpyridin-1-ium-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147541-01-3 |
Source


|
| Record name | 1-Fluoro-4,6-dimethylpyridin-1-ium-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 147541-01-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine](/img/structure/B132655.png)


![4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone](/img/structure/B132663.png)

